molecular formula C8H14N2O B13639656 (2-Isopropyl-5-methyloxazol-4-yl)methanamine

(2-Isopropyl-5-methyloxazol-4-yl)methanamine

Cat. No.: B13639656
M. Wt: 154.21 g/mol
InChI Key: ZOFKORBWRWSFMI-UHFFFAOYSA-N
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Description

(2-Isopropyl-5-methyloxazol-4-yl)methanamine is an organic compound with the molecular formula C8H14N2O It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-5-methyloxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methyl-5-nitrooxazole with a reducing agent to form the corresponding amine. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-5-methyloxazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(2-Isopropyl-5-methyloxazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropyl-5-methyloxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyloxazol-5-yl)methanamine: Similar structure but lacks the isopropyl group.

    (4-Methyloxazol-2-yl)methanamine: Different positioning of the methyl group.

    (2-Isopropyl-4-methyloxazol-5-yl)methanamine: Similar but with different isomeric forms.

Uniqueness

(2-Isopropyl-5-methyloxazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5-methyl-2-propan-2-yl-1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-5(2)8-10-7(4-9)6(3)11-8/h5H,4,9H2,1-3H3

InChI Key

ZOFKORBWRWSFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)C)CN

Origin of Product

United States

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